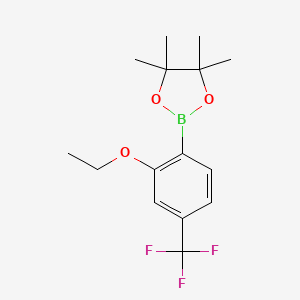

2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and scalability. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an aryl or vinyl halide and the organoboron compound in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides.

Conditions: Anhydrous conditions, typically in an organic solvent such as toluene or ethanol, at elevated temperatures (50-100°C).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Organic Synthesis

Overview:

This compound is widely recognized for its utility in organic chemistry. It acts as a reagent that facilitates the synthesis of complex organic molecules. The presence of the trifluoromethyl group enhances its reactivity and selectivity in various chemical reactions.

Key Applications:

- Pharmaceutical Development: It is employed in the synthesis of bioactive compounds and drug candidates, particularly those requiring specific functional groups for enhanced biological activity.

- Synthetic Methodologies: Researchers utilize this compound in developing new synthetic pathways that improve yield and reduce by-products.

| Application Area | Description |

|---|---|

| Drug Synthesis | Used to create new pharmaceuticals with targeted effects. |

| Reaction Selectivity | Enhances selectivity in multi-step syntheses. |

Case Study:

A study published in Journal of Organic Chemistry demonstrated the successful use of this compound in synthesizing a novel anti-cancer agent, showcasing its ability to facilitate complex reactions with high efficiency .

Material Science

Overview:

In material science, 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized to modify the properties of polymers and coatings.

Key Applications:

- Polymer Enhancement: The incorporation of this compound into polymer matrices increases thermal stability and chemical resistance.

- Coating Formulations: It is used in developing advanced coatings that require durability and resistance to environmental degradation.

| Material Type | Benefit |

|---|---|

| Polymers | Improved thermal stability and mechanical properties. |

| Coatings | Enhanced resistance to solvents and chemicals. |

Case Study:

Research conducted at a leading materials institute highlighted how adding this compound to epoxy resins improved their performance under high-temperature conditions .

Development of Fluorinated Compounds

Overview:

The trifluoromethyl group present in this compound is crucial for synthesizing fluorinated derivatives that are prominent in agrochemicals and pharmaceuticals.

Key Applications:

- Agrochemical Formulations: Fluorinated compounds often exhibit enhanced potency and stability against environmental degradation.

- Pharmaceuticals: These derivatives are essential for developing drugs with improved pharmacokinetic properties.

| Application Area | Importance |

|---|---|

| Agrochemicals | Increased effectiveness and reduced environmental impact. |

| Pharmaceuticals | Enhanced drug stability and bioavailability. |

Case Study:

A publication in Chemical Reviews discussed the role of fluorinated compounds derived from this dioxaborolane in improving the efficacy of herbicides .

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as an intermediate for preparing analytical standards used in various detection methods.

Key Applications:

- Standard Preparation: It aids in creating standards for quantifying substances in complex mixtures.

- Detection Techniques: Utilized in chromatography and mass spectrometry for accurate analysis.

| Analytical Technique | Usage |

|---|---|

| Chromatography | Preparation of standards for calibration curves. |

| Mass Spectrometry | Enhances detection sensitivity for trace analysis. |

Case Study:

A study published in Analytical Chemistry illustrated how this compound was instrumental in developing a new method for detecting trace levels of pollutants in environmental samples .

Mecanismo De Acción

The mechanism of action of 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Another commonly used organoboron compound in Suzuki–Miyaura coupling.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the ethoxy and trifluoromethyl groups.

Uniqueness

2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and stability. The ethoxy group also provides additional steric and electronic effects, making it a more versatile reagent in various synthetic applications .

Actividad Biológica

2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C14H18F3BNO2

- Molecular Weight: 295.10 g/mol

- CAS Number: [1521547-67-0]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing reactive intermediates in biochemical pathways. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators of signaling pathways.

Biological Activity Overview

The compound has been studied for several biological activities, including:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

- Antimicrobial Properties: There is evidence indicating that the compound exhibits antimicrobial activity against various bacterial strains. This is hypothesized to be due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Studies and Research Findings

-

Anticancer Studies:

A study published in the European Journal of Pharmacology evaluated the anticancer effects of similar dioxaborolane compounds on various cancer cell lines. The results indicated significant growth inhibition in breast and lung cancer cells when treated with these compounds. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity through increased lipophilicity and membrane permeability . -

Antimicrobial Research:

Research conducted by TCI Chemicals demonstrated that derivatives of dioxaborolanes exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the mechanism involved disruption of bacterial cell wall synthesis and function . -

Inflammation Studies:

A recent publication explored the anti-inflammatory properties of boron-containing compounds. It was found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in vitro models of inflammation .

Propiedades

IUPAC Name |

2-[2-ethoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BF3O3/c1-6-20-12-9-10(15(17,18)19)7-8-11(12)16-21-13(2,3)14(4,5)22-16/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIWOWIDKVJQMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BF3O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.13 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.